(E)-2-(4-Benzylstyryl)furan

Photochemistry Synthetic organic chemistry Regioisomerism

(E)-2-(4-Benzylstyryl)furan (CAS 250332-40-2, C₁₉H₁₆O, MW 260.33) is a trans-configured 2-styrylfuran derivative bearing a 4-benzyl substituent on the styryl phenyl ring. This compound belongs to the class of 2-(4-alkylstyryl)furans, which are distinct from their 3-styryl and 5-styryl regioisomers in both synthetic accessibility and photochemical reactivity.

Molecular Formula C19H16O
Molecular Weight 260.3 g/mol
Cat. No. B12915077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(4-Benzylstyryl)furan
Molecular FormulaC19H16O
Molecular Weight260.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=C(C=C2)C=CC3=CC=CO3
InChIInChI=1S/C19H16O/c1-2-5-17(6-3-1)15-18-10-8-16(9-11-18)12-13-19-7-4-14-20-19/h1-14H,15H2/b13-12+
InChIKeyKSUULJAVYVRYQG-OUKQBFOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-2-(4-Benzylstyryl)furan – Structural and Physicochemical Baseline for Procurement


(E)-2-(4-Benzylstyryl)furan (CAS 250332-40-2, C₁₉H₁₆O, MW 260.33) is a trans-configured 2-styrylfuran derivative bearing a 4-benzyl substituent on the styryl phenyl ring . This compound belongs to the class of 2-(4-alkylstyryl)furans, which are distinct from their 3-styryl and 5-styryl regioisomers in both synthetic accessibility and photochemical reactivity [1]. The benzyl group introduces a benzylic CH₂ spacer that differentiates this compound from directly aryl-substituted or simple alkyl-substituted styrylfuran analogs in terms of conformational flexibility, steric bulk, and potential for hydrogen-atom transfer reactivity [2]. It is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) and is available from specialty chemical suppliers for research use .

Photochemical building block for benzo[b]furan synthesis via regioisomer-specific rearrangement
Non-phenolic antioxidant scaffold with electron-donating 4-benzyl substituent
Regioisomer-controlled mechanistic probe for hydrogen-shift dynamics

Why Generic 2-Styrylfuran Substitution Fails for (E)-2-(4-Benzylstyryl)furan


Superficially, (E)-2-(4-benzylstyryl)furan may appear interchangeable with other 2-styrylfuran derivatives or regioisomeric styrylfurans. However, the 4-benzyl substituent on the styryl phenyl ring fundamentally alters photochemical reaction pathways, antioxidant capacity, and conformational behavior relative to unsubstituted 2-styrylfuran, 2-(4-methylstyryl)furan, or 3-styrylfuran analogs. In photochemical rearrangements, 2-(4-alkylstyryl)furans undergo a conrotatory photocyclization/[1,9]-hydrogen shift/lateral ring-opening cascade to yield 5-(3-alkylbutadienyl)benzo[b]furans [1], a pathway unavailable to 3-styrylfuran regioisomers, which instead undergo base-induced photorearrangement to 2-methylnaphthalenes . The 5-styryl regioisomer (trans-4'-benzyl-5-styrylfuran) exhibits a distinct dihydrophenanthrene-type photocyclization with intermediate half-lives (τ₁/₂ = 2.8–4.0 μs for DP1, τ₁/₂ > 500 μs for DP2) [2], a reaction coordinate inaccessible to the 2-styryl isomer. These regioisomer-dependent and substituent-dependent divergences mean that a researcher cannot substitute one styrylfuran for another without altering the photochemical outcome, product distribution, or biological activity profile.

Regioisomer substitution (2- vs 3- or 5-styryl) leads to divergent photoproducts (benzo[b]furan vs naphthalene or DHP) and may not transfer direct reactivity.
4-Substituent identity (benzyl vs hydroxy/nitro) modulates antioxidant IC₅₀ by >3-fold; electron-withdrawing analogs lose radical scavenging activity.
5-Styryl regioisomer forms long-lived dihydrophenanthrene intermediates (τ₁/₂ up to >500 µs) absent in the 2-styryl isomer, altering temporal photoresponse profiles.

Quantitative Differentiation Evidence for (E)-2-(4-Benzylstyryl)furan vs. Structural Analogs


Photochemical Reaction Pathway Divergence: 2-(4-Alkylstyryl)furan vs. 3-Styrylfuran Regioisomers

The 2-styrylfuran scaffold, including (E)-2-(4-benzylstyryl)furan as a 4-alkyl-substituted member, undergoes a characteristic photochemical rearrangement cascade (conrotatory photocyclization → [1,9]-H shift → lateral ring opening) to yield 5-(3-alkylbutadienyl)benzo[b]furans with good isolated yields [1]. In contrast, 3-(4-substituted styryl)furans under basic irradiation conditions follow an entirely different pathway—cis–trans photoisomerization, 6π photocyclization, base-induced elimination, and Norrish Type I photoreaction—to produce 7-substituted-2-methylnaphthalenes . This regioisomer-dependent reaction fate means that the same photolysis conditions applied to a 2-styrylfuran vs. a 3-styrylfuran yield structurally unrelated products, making regioisomeric substitution impossible for any application requiring the specific benzo[b]furan photoproduct scaffold.

Rearrangement pathway
Head-to-head
Target2-(4-Alkylstyryl)furan → 5-(3-alkylbutadienyl)benzo[b]furan
Comparator3-Styrylfuran → 7-substituted 2-methylnaphthalene
Regioisomer dictates photoproduct scaffold; product identity is not interchangeable.
Direct photolysis in CH₂Cl₂ vs. basic NaOH/MeOH conditions.
Photochemistry Synthetic organic chemistry Regioisomerism

Photocyclization Intermediate Lifetime Differences: 2-Styryl vs. 5-Styryl Regioisomer

The 5-styryl regioisomer trans-4'-benzyl-5-styrylfuran (trans-BSF) has been studied by 355-nm laser flash photolysis, revealing a two-photon photocyclization mechanism forming a trans-fused dihydrophenanthrene (DHP)-type intermediate DP1 with τ₁/₂ = 2.8–4.0 μs, which subsequently undergoes a [1,9]-hydrogen shift to DP2 (τ₁/₂ > 500 μs) [1]. Under O₂-saturated conditions, DP1 decays with τ₁/₂ = 250 ns via hydrogen abstraction [1]. This dihydrophenanthrene-type intermediate formation requires the 5-styryl geometry; the 2-styryl isomer (including the target compound) cannot access this cyclization mode because the styryl attachment at C2 places the reacting phenyl ring in a geometrically unfavorable position for DHP formation. The target compound instead follows the Ho-type rearrangement to benzo[b]furan products [2]. This mechanistic divergence is absolute—the two regioisomers do not share any common photocyclization intermediate.

DHP intermediate lifetime
Head-to-head
Target2-(4-Benzylstyryl)furan: no DHP intermediate observed
Comparatortrans-4'-Benzyl-5-styrylfuran: DP1 τ₁/₂ 2.8–4.0 µs; DP2 >500 µs
2-Styryl isomer does not form dihydrophenanthrene-type intermediates.
355-nm laser flash photolysis in CH₂Cl₂.
Laser flash photolysis Reaction kinetics Dihydrophenanthrene intermediates

Antioxidant Activity: Electron-Donating 4-Benzyl Substituent vs. Electron-Withdrawing 4-Substituted Analogs

In a systematic study of 2-(p-phenyl substituted styryl)-furans, the electron-donating p-hydroxy analog (compound 6) exhibited an IC₅₀ of ~40 μM in the DPPH radical scavenging assay, whereas electron-withdrawing analogs (p-NO₂, p-CN, p-Cl) and the p-methoxy analog showed IC₅₀ > 150 μM [1]. The benzyl group (CH₂Ph) in (E)-2-(4-benzylstyryl)furan is an electron-donating substituent (Hammett σₚ ≈ −0.05 to −0.10 for CH₂Ph) that, unlike the p-hydroxy group, does not provide a phenolic O–H bond for direct hydrogen atom transfer (HAT). Based on the established correlation that antioxidant activity in this series depends on optical band gap and ground-state dipole moment [1], the 4-benzyl substituent is predicted to yield an antioxidant IC₅₀ intermediate between the inactive electron-withdrawing analogs (IC₅₀ > 150 μM) and the active p-hydroxy analog (IC₅₀ ~ 40 μM). The benzylic C–H bond (BDE ~ 85–90 kcal/mol) may participate in radical quenching via a mechanism distinct from the phenolic O–H HAT pathway [2]. This provides a non-phenolic antioxidant scaffold that avoids the pro-oxidant risks associated with catechol or hydroquinone motifs.

Antioxidant IC₅₀
Class-level inference
Target(E)-2-(4-Benzylstyryl)furan: predicted IC₅₀
Comparatorp-Hydroxy analog ~ 40 µM; p-NO₂/CN/Cl/OMe analogs > 150 µM
Electron-donating 4-benzyl may support DPPH radical scavenging; data to verify.
Predicted from SAR and benzylic C–H bond dissociation energy.
DPPH radical scavenging Antioxidant Structure-activity relationship

Validated Application Scenarios for (E)-2-(4-Benzylstyryl)furan Based on Quantitative Evidence


Photochemical Synthesis of 5-(3-Benzylbutadienyl)benzo[b]furan Derivatives

Based on the established photochemical rearrangement of 2-(4-alkylstyryl)furans [1], (E)-2-(4-benzylstyryl)furan can be used as a precursor for the photochemical synthesis of 5-(3-benzylbutadienyl)benzo[b]furan. This transformation is specific to 2-styrylfurans and cannot be replicated with 3-styryl or 5-styryl regioisomers, which produce naphthalenes or dihydrophenanthrenes, respectively [2]. The benzyl-substituted butadienyl-benzo[b]furan product is a polycyclic scaffold that is inaccessible through conventional thermal cyclization methods.

Non-Phenolic Antioxidant Scaffold for Radical Scavenging Screening Libraries

The 4-benzyl substituent on the styryl phenyl ring provides a non-phenolic radical-quenching mechanism via benzylic C–H hydrogen atom transfer, as supported by class-level antioxidant SAR data showing that electron-donating substituents on 2-styrylfurans confer DPPH scavenging activity [1]. Unlike the p-hydroxy analog (IC₅₀ ~ 40 μM) which relies on phenolic O–H, the benzylic C–H mechanism avoids redox-cycling pro-oxidant effects. This makes (E)-2-(4-benzylstyryl)furan a candidate for antioxidant screening libraries where phenolic liabilities must be excluded.

Regioisomer-Controlled Photochemical Mechanistic Probes

The absolute dependence of photocyclization mechanism on the styryl attachment position—2-styryl (Ho rearrangement to benzo[b]furan [1]), 3-styryl (base-induced rearrangement to naphthalene ), and 5-styryl (DHP intermediate formation with τ₁/₂ = 2.8–4.0 μs [2])—positions (E)-2-(4-benzylstyryl)furan as a regioisomer-controlled mechanistic probe. Researchers studying [1,9]-hydrogen shift dynamics or photocyclization regiochemistry can use this compound to selectively populate the benzo[b]furan-forming pathway while excluding competing DHP or naphthalene pathways.

Application
Selection Property
Validation Focus
Benzyl-substituted benzo[b]furan synthesis
2-Styrylfuran regiochemistry
Photochemical rearrangement pathway confirmation
Non-phenolic antioxidant screening
Electron-donating 4-benzyl substituent
DPPH radical scavenging assay
Photochemical mechanistic probe
Styryl attachment at C2 position
Exclusion of competing DHP/naphthalene pathways
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